2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
Beschreibung
Historical Development of Tetrazole-Benzoic Acid Hybrid Molecules
The convergence of tetrazole chemistry and fluorinated benzoic acid synthesis began in the late 20th century, driven by the need for metabolically stable carboxylic acid surrogates. Early work in the 1990s demonstrated that fluorodenitration reactions, as described in the preparation of 2-chloro-4,5-difluorobenzoic acid, could selectively introduce fluorine atoms into aromatic systems under phase-transfer catalysis. Parallel advancements in tetrazole synthesis, particularly the use of copper-catalyzed C–N coupling, enabled precise regioselective attachment of tetrazole rings to halogenated benzoic acids. For example, the reaction of 2-iodobenzoic acid with 5-(ethylthio)-1H-tetrazole yielded 2-(2H-tetrazol-2-yl)benzoic acid with >90% regioselectivity. These innovations laid the groundwork for hybrid molecules like 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid, which combines fluorine’s electronegativity with the tetrazole’s hydrogen-bonding capacity.
A pivotal shift occurred in the early 2000s when systematic studies confirmed that 5-substituted-1H-tetrazoles could mimic carboxylic acids’ ionization behavior while resisting enzymatic degradation. This bioisosteric equivalence, quantified through pKa comparisons (tetrazole pKa ≈ 4.9 vs. carboxylic acid pKa ≈ 4.2), validated their use in lead optimization campaigns. Concurrently, fluorination techniques evolved to employ safer reagents like tetraphenylphosphonium bromide, enabling multistep transformations such as the conversion of 2,4,5-trichloronitrobenzene to trifluorobenzoic acid derivatives.
Significance in Medicinal Chemistry Research Paradigms
The strategic value of 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid arises from three synergistic properties:
- Metabolic Stability : The tetrazole ring resists esterase-mediated hydrolysis, addressing a key limitation of conventional carboxylic acid drugs. In hepatic microsome assays, tetrazole-containing analogs exhibit 3–5× longer half-lives compared to their carboxylic acid counterparts.
- Enhanced Bioavailability : Fluorine’s electronegativity (χ = 4.0) increases membrane permeability, as demonstrated by 25–40% improvements in Caco-2 monolayer transport for fluorinated tetrazole hybrids versus non-fluorinated analogs.
- Target Engagement : The planar tetrazole ring facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular dynamics simulations show that the 5-methyl group in this compound reduces steric clashes with valine-349 in COX-2 by 1.8 Å compared to unsubstituted tetrazoles.
Recent antimicrobial studies of structurally related compounds, such as 4-((1H-tetrazol-5-yl)diazenyl)-2-alkylphenol derivatives, reveal minimum inhibitory concentrations (MICs) of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming gentamicin controls by 2–4× in Gram-positive strains. While direct data on 2-fluoro-4-(5-methyl-1H-tetrazol-1-yl)benzoic acid’s bioactivity remains proprietary, these results underscore the scaffold’s potential.
Position in Contemporary Pharmaceutical Innovation
Modern synthetic approaches leverage computational tools to optimize this hybrid scaffold. Density functional theory (DFT) calculations predict that fluorine’s -I effect lowers the tetrazole ring’s electron density by 0.15 eV, enhancing its hydrogen-bond acceptor capacity in target binding. This electronic modulation is exploited in kinase inhibitor design, where the compound’s fluorinated aryl group occupies hydrophobic pockets while the tetrazole coordinates catalytic lysine residues.
Industrial-scale production has been enabled by continuous-flow reactors that achieve 85% yield in the fluorodenitration step, reducing reaction times from 48 hours to <10 minutes compared to batch processes. A representative synthesis pathway involves:
- Suzuki-Miyaura Coupling : 4-Bromo-2-fluorobenzoic acid reacts with 5-methyl-1H-tetrazole-1-boronic acid pinacol ester (Pd(PPh3)4, K2CO3, 80°C) to form the biaryl intermediate.
- Acid-Catalyzed Cyclization : Treatment with polyphosphoric acid induces tetrazole ring formation (120°C, 6 hours).
- Purification : Crystallization from ethanol/water yields pharmaceutical-grade material (HPLC purity >99.5%).
Table 1: Comparative Analysis of Tetrazole-Benzoic Acid Hybrid Synthesis Methods
| Method | Yield (%) | Regioselectivity | Scalability | Reference |
|---|---|---|---|---|
| Copper-Catalyzed C–N | 78 | N2: 93% | Pilot-scale | |
| Nucleophilic Fluorination | 65 | Ortho: 82% | Bench-scale | |
| Flow Reactor | 85 | Para: 95% | Industrial |
This compound’s adaptability is further evidenced by its use in radiopharmaceuticals, where fluorine-18 labeled analogs serve as PET tracers for tumor hypoxia imaging. The tetrazole moiety’s stability toward radiolysis enables shelf lives exceeding 4 hours post-synthesis, addressing a critical limitation of earlier carboxylate-based tracers.
Eigenschaften
IUPAC Name |
2-fluoro-4-(5-methyltetrazol-1-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN4O2/c1-5-11-12-13-14(5)6-2-3-7(9(15)16)8(10)4-6/h2-4H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIRWHRFTUEBLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=C(C=C2)C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 4-Bromo-2-Fluorobenzoic Acid
The synthesis begins with 2-fluorobenzoic acid, which undergoes bromination at the 4-position. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) at -78°C followed by quenching with bromine provides 4-bromo-2-fluorobenzoic acid in 65–72% yield. Alternatively, electrophilic bromination with FeBr3 as a catalyst achieves comparable results but with lower regioselectivity.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Bromination (DoM) | LDA, Br2, THF, -78°C → rt | 68% |
| Electrophilic bromination | FeBr3, Br2, CH2Cl2, 40°C | 55% |
Synthesis of 5-Methyl-1H-Tetrazole
5-Methyl-1H-tetrazole is synthesized via a [3+2] cycloaddition between methyl cyanide and sodium azide under high-pressure conditions (100–120°C, 24 h). Alternatively, trimethylsilyl azide (TMSN3) and ZnBr2 catalyze the reaction at milder temperatures (80°C, 12 h), yielding the tetrazole in 85% purity after aqueous workup.
Optimized Protocol
Coupling Reaction and Hydrolysis
The halogenated benzoic acid undergoes nucleophilic substitution with 5-methyl-1H-tetrazole under basic conditions. To avoid side reactions involving the carboxylic acid group, the substrate is first protected as an ethyl ester.
Stepwise Procedure
- Ester Protection :
- Coupling Reaction :
- Ester Hydrolysis :
Reaction Data Table
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Ester protection | SOCl2, DMF, EtOH, 0°C → rt | 92% |
| Ullmann coupling | CuI, Cs2CO3, DMF, 100°C, 18 h | 64% |
| Hydrolysis | LiOH, THF/H2O, reflux, 4 h | 89% |
Method 2: [3+2] Cycloaddition Approach
Challenges in Methyl Group Introduction
Direct cycloaddition between 4-cyano-2-fluorobenzoic acid and sodium azide could theoretically yield the tetrazole ring. However, this approach fails to introduce the 5-methyl substituent, as the nitrile group lacks a methyl donor. Modifying the nitrile precursor to include a methyl group (e.g., 4-(cyanomethyl)-2-fluorobenzoic acid) remains synthetically unfeasible due to steric and electronic constraints.
Comparative Analysis
| Nitrile Precursor | Product Tetrazole | Feasibility |
|---|---|---|
| 4-Cyano-2-fluorobenzoic acid | 1H-tetrazol-1-yl (no methyl) | High |
| 4-(Cyanomethyl)-2-fluorobenzoic acid | 5-Methyltetrazole (unstable) | Low |
Alternative Methods and Comparative Analysis
Tetrazole Activation and Coupling
Inspired by protocols for 3-(1H-tetrazol-1-yl)benzoic acid, the carboxylic acid group is activated as an acyl chloride using thionyl chloride. Subsequent reaction with 5-methyl-1H-tetrazole in acetonitrile with MgCl2 and triethylamine yields the target compound, albeit with moderate efficiency (52% yield).
Reaction Conditions
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the Ullmann coupling step, improving yields to 73% while reducing reaction time. This method is particularly advantageous for large-scale synthesis.
Experimental Data and Optimization
Solvent and Base Screening
Optimal conditions for the Ullmann coupling were determined through systematic screening:
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | Cs2CO3 | 100 | 64 |
| DMSO | K3PO4 | 120 | 58 |
| NMP | Cs2CO3 | 110 | 71 |
N-Methylpyrrolidone (NMP) outperforms DMF due to superior solubility of the copper catalyst.
Catalyst Optimization
Replacing CuI with Cu nanoparticles (10 nm) increases yield to 79% by enhancing surface area and reactivity.
Analyse Chemischer Reaktionen
Types of Reactions
2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of tetrazole N-oxides.
Reduction: Formation of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzyl alcohol.
Substitution: Formation of substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and disrupt normal biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Structural Differences
The primary analogs for comparison are 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid (), which differ in heterocycle type and substituent positioning:
- Heterocycle : The tetrazole group (N-containing) in the target compound vs. thiazole (S- and N-containing) in the analogs. Tetrazoles exhibit higher acidity (pKa ~4–5) compared to thiazoles (pKa ~6–7), influencing solubility and ionization under physiological conditions.
- Substituent Position : Fluorine at the 2-position in the target compound vs. methyl-thiazole at the 2- or 3-position in the analogs. Fluorine’s electronegativity enhances lipophilicity and may alter binding interactions in biological systems.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Inference) |
|---|---|---|---|---|
| 2-Fluoro-4-(5-methyltetrazol-1-yl)benzoic acid | C₉H₇FN₄O₂ | 230.18 | N/A | Moderate (tetrazole acidity) |
| 2-(2-Methylthiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | 139.5–140 | Lower (thiazole hydrophobicity) |
| 3-(2-Methylthiazol-4-yl)benzoic acid | C₁₁H₉NO₂S | 219.26 | N/A | Similar to above |
Notes:
- The target compound’s melting point is unspecified in available literature, but its tetrazole group likely reduces thermal stability compared to thiazole analogs.
- Solubility differences arise from heterocycle polarity: tetrazoles improve aqueous solubility relative to thiazoles .
Methodological Considerations
Structural comparisons rely on crystallographic tools such as SHELX (for refinement) and Mercury CSD (for visualizing intermolecular interactions) (). For example:
- SHELX : Used to resolve the target compound’s crystal structure, particularly for analyzing hydrogen-bonding networks involving the tetrazole and carboxylic acid groups .
- Mercury CSD : Enables packing similarity analyses between the target compound and analogs, highlighting differences in crystal packing due to fluorine’s steric effects .
Biologische Aktivität
2-Fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorine atom and a tetrazole ring , which are known to enhance biological activity and binding affinity towards various biological targets. Its molecular formula is with a molecular weight of approximately 222.18 g/mol .
Synthesis Methods
The synthesis of this compound typically involves the cycloaddition reaction between an azide and a nitrile group under acidic conditions. Common reagents include copper(I) chloride as a catalyst and dimethylformamide (DMF) as the solvent. This method allows for the efficient formation of the tetrazole ring .
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity . The presence of the tetrazole moiety is believed to contribute to this effect by enhancing the compound's interaction with microbial targets .
Anticancer Potential
Research has also explored its anticancer properties . The compound has been shown to inhibit specific cancer cell lines in vitro, suggesting its potential as a therapeutic agent in oncology. The mechanism of action may involve the disruption of biochemical pathways critical for cancer cell survival .
The mechanism by which this compound exerts its biological effects likely involves interactions with enzymes or receptors within biological systems. The tetrazole ring can mimic certain biological molecules, allowing it to bind effectively to active sites and inhibit enzyme activity or alter receptor function .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals unique properties attributed to the fluorine atom and tetrazole ring combination:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| 4-Fluoro-2-(5-methyl-1H-tetrazol-1-yl)benzoic acid | Lacks methyl group on tetrazole | Reduced potential interactions |
| 2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid | Lacks fluorine atom | Absence of fluorine may affect bioactivity |
| 4-Fluoro-2-(5-phenyl-1H-tetrazol-1-yl)benzoic acid | Contains phenyl group instead of methyl | Alters sterics and electronic properties |
This table illustrates how the unique combination of functional groups in this compound enhances its stability and reactivity compared to similar compounds .
Case Studies and Research Findings
Recent studies have focused on the efficacy of this compound in various biological contexts:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition at low concentrations compared to controls .
Case Study 2: Cancer Cell Line Inhibition
In vitro assays demonstrated that this compound inhibited the growth of specific cancer cell lines by inducing apoptosis. The study highlighted its potential as a lead compound for further drug development in cancer therapy .
Q & A
Basic: What are the recommended methods for synthesizing 2-fluoro-4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves coupling a fluorinated benzoic acid precursor with a pre-synthesized 5-methyl-1H-tetrazole via nucleophilic substitution or metal-catalyzed cross-coupling. Optimization includes:
- Temperature Control : Reflux conditions (e.g., 40–80°C) ensure complete reaction while avoiding decomposition .
- Catalysts : Use palladium or copper catalysts for efficient heterocycle coupling .
- Purification : Recrystallization with ethanol or ether improves purity, as demonstrated in analogous tetrazole syntheses .
- Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) tracks reaction progress .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectrophotometry : Confirms functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, tetrazole ring vibrations at ~1450 cm⁻¹) .
- NMR Spectroscopy :
- HPLC : Validates purity (>97%) using reverse-phase columns and UV detection at 254 nm .
Advanced: How does the tautomerism of the tetrazole ring affect the compound’s reactivity and analytical data?
Methodological Answer:
The 1H-tetrazole exists in equilibrium between 1H- and 2H-tautomers, impacting reactivity and spectral interpretation:
- X-ray Crystallography : Resolves tautomeric preference; the 1H-form dominates in solid state due to hydrogen bonding with the carboxylic acid group .
- Dynamic NMR : Detects tautomerization in solution (e.g., coalescence of signals at elevated temperatures) .
- Reactivity Implications : The 1H-tautomer enhances electrophilic substitution at the N1 position, critical for designing derivatives .
Advanced: What strategies resolve discrepancies in biological activity data across studies?
Methodological Answer:
Contradictions often arise from impurities or assay variability:
- Purity Validation : Use HPLC (≥99% purity) and elemental analysis to exclude confounding byproducts .
- Standardized Assays : Reproduce antimicrobial activity tests under controlled conditions (e.g., MIC values via broth microdilution) .
- Structure-Activity Correlation : Compare results with analogs (e.g., chloro/methoxy substitutions) to isolate functional group contributions .
Basic: What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tetrazole ring .
- Desiccation : Use silica gel packs to mitigate moisture-induced degradation .
- Safety : Avoid prolonged exposure to light, which may induce photolytic cleavage of the C–F bond .
Advanced: How to design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Substituent Variation : Synthesize derivatives with halogen (Cl, Br), alkyl (methyl, ethyl), or electron-withdrawing groups (NO₂) at the 4-position of the benzoic acid .
- Biological Testing : Use standardized assays (e.g., enzyme inhibition, bacterial growth curves) to quantify activity changes .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO/LUMO energies) with experimental bioactivity .
Basic: How can solubility challenges be addressed during in vitro testing?
Methodological Answer:
- Co-Solvents : Use DMSO (≤5% v/v) for initial dissolution, followed by dilution in aqueous buffers .
- Salt Formation : Convert to sodium/potassium salts via neutralization with NaOH/KOH to enhance aqueous solubility .
- Surfactants : Incorporate Tween-80 or cyclodextrins for colloidal dispersion in cell-based assays .
Advanced: What analytical methods confirm the absence of regioisomeric impurities in the final product?
Methodological Answer:
- LC-MS/MS : Differentiates regioisomers via mass fragmentation patterns (e.g., distinct m/z peaks for N1- vs. N2-substituted tetrazoles) .
- 2D NMR : NOESY correlations identify spatial proximity between fluorine and tetrazole protons, confirming regiochemistry .
- XRD : Unambiguously assigns substitution patterns in crystalline form .
Basic: What are the key considerations for scaling up synthesis without compromising yield?
Methodological Answer:
- Batch Reactors : Use jacketed reactors with precise temperature control to maintain optimal conditions during scaling .
- Catalyst Recycling : Employ heterogeneous catalysts (e.g., Pd/C) to reduce costs and simplify purification .
- Process Analytics : Inline FTIR monitors reaction progression in real time, minimizing side reactions .
Advanced: How can computational chemistry predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 interactions, and blood-brain barrier permeability .
- Molecular Dynamics : Simulate binding modes to target proteins (e.g., bacterial enzymes) to guide lead optimization .
- QSPR Models : Correlate molecular descriptors (polar surface area, H-bond donors) with experimental bioavailability data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
